Catechol, acetate

Description

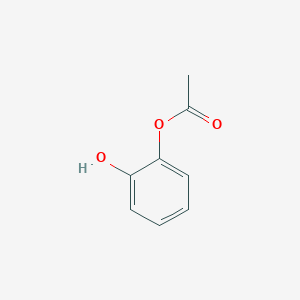

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYCRUFNRBZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288795 | |

| Record name | Catechol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2848-25-1 | |

| Record name | Catechol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catechol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Catechol Acetate Derivatives

Chemical Acetylation of Catechols

Chemical synthesis provides direct and versatile routes to catechol acetate (B1210297) and its derivatives. These methods range from classical acetylation reactions to advanced catalytic systems that construct the catechol ring and introduce the acetate functionality in a controlled manner.

Direct Acetylation Techniques and Reagent Systems

The direct acetylation of catechol is a fundamental method for producing catechol diacetate. This transformation is typically achieved using acetic anhydride as the acetylating agent. The reaction can be catalyzed by either acids or bases. sciencemadness.orgfrontiersin.org Common approaches include using excess acetic anhydride with a small amount of sulfuric acid as a catalyst. sciencemadness.org Alternatively, the reaction can be performed in the presence of a base like pyridine, which also serves as the solvent. nih.gov For a more sustainable approach, solvent-free conditions have been explored, utilizing stoichiometric amounts of acetic anhydride activated by catalysts such as copper(II) tetrafluoroborate or acetonyltriphenylphosphonium bromide, which can efficiently catalyze the acetylation of phenols at room temperature. organic-chemistry.org

Another method involves preparing catechol diacetates from 2-acetoxycyclohexanone derivatives. This process uses acetic anhydride in the presence of boron trifluoride etherate, followed by treatment with concentrated sulfuric acid. google.com The product can be recovered through fractional distillation to remove excess reagents, followed by quenching in water. google.com

Table 1: Comparison of Catalytic Systems for Direct Acetylation

| Catalyst/Reagent System | Conditions | Advantages |

|---|---|---|

| Acetic Anhydride / Sulfuric Acid | Excess Ac₂O | Standard, well-established method sciencemadness.org |

| Acetic Anhydride / Pyridine | Pyridine as solvent, 0°C to RT | Effective for protecting hydroxyl groups nih.gov |

| Acetic Anhydride / Copper(II) tetrafluoroborate | Solvent-free, Room Temperature | High efficiency, suitable for acid-sensitive substrates organic-chemistry.org |

| Boron Trifluoride Etherate / H₂SO₄ | From 2-acetoxycyclohexanone | Specific substrate application google.com |

Palladium-Catalyzed C-H Oxygenation Strategies for Catechol Formation and Subsequent Acetylation

Palladium-catalyzed C-H oxygenation represents a sophisticated strategy for synthesizing catechols from readily available phenols, incorporating an acetylation step within the reaction sequence. nih.govnih.gov A notable method employs a silanol-directing group to achieve highly site-selective oxygenation of both electron-neutral and electron-poor phenols. acs.org

The mechanism proceeds through a consecutive C-H acetoxylation/acid-catalyzed transesterification/cyclization sequence. acs.org The key steps are:

C-H Activation: A Pd(II) catalyst activates an ortho C-H bond of the silanol-protected phenol (B47542) to form a cyclopalladated intermediate. nih.gov

Oxidation & Acetoxylation: The palladacycle is oxidized by an oxidant like PhI(OAc)₂, leading to a Pd(IV) species. nih.gov This is followed by reductive elimination that forms an acetoxylated intermediate and regenerates the Pd(II) catalyst. acs.orgnih.gov

Cyclization and Desilylation: The acetoxylated intermediate undergoes an acid-catalyzed cyclization to form a cyclic silicon-protected catechol. nih.govnih.gov A final desilylation step, often using tetrabutylammonium fluoride (TBAF), yields the final catechol product. acs.org

This method is significant because the oxygen atom of the newly introduced hydroxyl group is delivered by the oxidant, not the directing group. acs.org This contrasts with other C-O cyclization methods. The process effectively converts a phenol into a catechol derivative via a crucial C-H acetoxylation step.

One-Pot Multicomponent Reaction Systems for Benzoxazole (B165842) Synthesis via Catechols and Ammonium (B1175870) Acetate

One-pot multicomponent reactions provide an efficient pathway to complex molecules like benzoxazoles, starting from catechols. These reactions utilize catechol as a key precursor, which undergoes transformation and cyclization with other reagents. An iron-catalyzed multicomponent coupling of catechol, ammonium acetate, and a benzyl alcohol or benzyl methyl ether affords benzoxazole derivatives in good to excellent yields. nih.gov This protocol is noted for its use of an abundant catalyst system and its suitability for large-scale synthesis. nih.gov

Similarly, an Fe(III)–salen complex has been successfully used as a catalyst for the synthesis of benzoxazoles from catechols, aldehydes, and ammonium acetate, which serves as the nitrogen source. acs.orgnih.gov This method is advantageous for its mild reaction conditions, use of ethanol as a green solvent, and high product yields. acs.orgacs.org Zirconium tetrachloride (ZrCl₄) is another effective catalyst for coupling catechols, aldehydes, and ammonium acetate in ethanol, using oxygen as the oxidant. researchgate.netresearchgate.net These methods showcase the versatility of catechol as a building block in domino reactions that lead to valuable heterocyclic structures. nih.gov

Table 2: Catalysts for One-Pot Benzoxazole Synthesis from Catechols

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Fe(III) / DDQ | Catechol, Benzyl Alcohol/Ether, Ammonium Acetate | Abundant catalyst, high diversity, good yields nih.gov |

| Fe(III)–salen complex | Catechol, Aldehyde, Ammonium Acetate | Mild conditions, green solvent (EtOH), excellent yields acs.orgnih.gov |

| Zirconium tetrachloride (ZrCl₄) | Catechol, Aldehyde, Ammonium Acetate | Use of O₂ as oxidant, applicable to large-scale synthesis researchgate.net |

| I₂–DMSO system | Catechol, Alkene/Alkyne/Ketone, Ammonium Acetate | Metal-free approach researchgate.net |

Biocatalytic and Biotechnological Approaches in Catechol Acetate Synthesis

Biocatalysis and biotechnology offer sustainable alternatives to chemical synthesis, primarily by producing the catechol precursor from renewable feedstocks. These methods leverage enzymes and engineered microorganisms to perform specific and efficient transformations.

Enzymatic Hydroxylation and Subsequent Derivatization

Enzymatic hydroxylation is a key biocatalytic method for producing catechols from phenols. Tyrosinase, a copper-containing monooxygenase, is a prominent enzyme used for this purpose. It catalyzes the ortho-hydroxylation of monophenols to catechols. mdpi.comresearchgate.net This enzymatic reaction mimics biological melanin formation pathways. mdpi.com Synthetic catalysts inspired by the tyrosinase mechanism have been developed to hydroxylate a variety of phenols using dioxygen. nih.gov

Phenol hydroxylase is another important enzyme, found in microorganisms like Arthrobacter sp., which can convert various chlorophenols into their corresponding catechols. acs.org This enzyme can also be used to transform benzene and toluene into catechols through successive hydroxylation reactions. researchgate.net The resulting catechols from these enzymatic processes can then be isolated and chemically acetylated to yield catechol acetate derivatives.

Table 3: Enzymes for Phenol Hydroxylation to Catechol

| Enzyme | Source Organism (Example) | Substrate Scope |

|---|---|---|

| Tyrosinase | Bacteria, Fungi, Plants, Animals | L-tyrosine, various phenols mdpi.comnih.gov |

| Phenol Hydroxylase | Arthrobacter sp. | Phenol, Chlorinated phenols, Benzene, Toluene acs.orgresearchgate.net |

| Toluene Dioxygenase | Pseudomonas putida | Toluene (produces 3-methylcatechol) wur.nl |

Microbial Transformations for Catechol Production as Precursors

Metabolic engineering of microorganisms has enabled the production of catechol from renewable resources like glucose. nih.gov Engineered strains of Escherichia coli have been developed to synthesize catechol from glucose via intermediates such as 3-dehydroshikimic acid (DHS) and protocatechuic acid (PCA). proquest.comresearchgate.net However, the toxicity of catechol to microbial cells often limits the efficiency of direct fermentation. nih.gov

To overcome this, a two-step strategy has been designed where an engineered E. coli strain first produces PCA, which is then converted to catechol by a whole-cell biocatalyst containing PCA decarboxylase. proquest.commdpi.com This approach has achieved high titers of catechol. researchgate.net Another strategy involves interfacing microbial synthesis with chemical conversion; for example, E. coli can be used to convert glucose into a less toxic intermediate like protocatechuate, which is then extracted and chemically decarboxylated to yield catechol. nih.gov

Furthermore, engineered Pseudomonas putida has been utilized for the biosynthesis of catechol from lignin-derived model compounds, offering a pathway to valorize lignin, a major component of lignocellulosic biomass. nih.govresearchgate.net These microbial methods provide a sustainable route to the catechol precursor, which can subsequently be acetylated.

Table 4: Engineered Microorganisms for Catechol Production

| Microorganism | Feedstock | Production Strategy | Reported Titer/Yield |

|---|---|---|---|

| Escherichia coli | Glucose | Direct fermentation | 4.2 g/L researchgate.net |

| Escherichia coli | Glucose | Two-step fermentation (via PCA) | 17.7 g/L researchgate.netmdpi.com |

| Escherichia coli | Glucose | Interfaced microbial/chemical synthesis | 43% overall yield nih.gov |

| Pseudomonas putida | Lignin monomers | Metabolic engineering | >60% molar yield nih.gov |

Protecting Group Chemistry in Catechol Functionalization

The high reactivity of the catechol moiety, particularly its susceptibility to oxidation and its potential to inhibit radical polymerization, often necessitates the use of protecting groups during the synthesis of catechol-containing monomers and polymers. researchgate.net

Acetate as a Protecting Group in Catechol-Bearing Monomer Synthesis

Acetate esters are commonly employed as protecting groups for the hydroxyl functionalities of catechols. wikipedia.org The process involves the acetylation of the catechol hydroxyl groups to form a diacetate derivative. This transformation is typically achieved using reagents like acetyl chloride or acetic anhydride. commonorganicchemistry.comnih.gov The resulting catechol acetate is more stable and less prone to oxidation, making it a suitable monomer for polymerization reactions. researchgate.net

The synthesis of vinyl catechol monomers, for instance, can be accomplished by first protecting the catechol hydroxyls as acetates. researchgate.net These acetate-protected monomers can then be polymerized, often via controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, to yield well-defined polymers. researchgate.net The use of the acetate protecting group allows for the synthesis of catechol-containing polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

While other protecting groups such as methoxy, acetonide, and tert-butoxycarbonyl (Boc) are also utilized, acetate offers a balance of stability and ease of removal. researchgate.netgoogle.com

Deprotection Strategies for Regenerating Catechol Moieties

The removal of the acetate protecting groups, or deprotection, is a crucial final step to regenerate the functional catechol moieties in the polymer. shearsoneditorial.com This process restores the adhesive and other functional properties associated with the catechol group. researchgate.net

Deprotection of acetylated catechols can be achieved under either acidic or basic conditions. commonorganicchemistry.com Basic hydrolysis, often carried out with a hydroxide (B78521) base like sodium hydroxide or potassium hydroxide in a solvent mixture such as ethanol and water, is a common method. commonorganicchemistry.com However, these conditions can be harsh and may not be suitable for substrates sensitive to strong bases. commonorganicchemistry.com

Acid-catalyzed deprotection, using strong acids like hydrochloric acid in an alcohol-water mixture, is another viable strategy. commonorganicchemistry.comcommonorganicchemistry.com Similar to basic hydrolysis, the harshness of the acidic conditions can be a limitation for sensitive molecules. commonorganicchemistry.com

Table 2: Common Reagents for Deprotection of Acetylated Catechols

| Reagent(s) | Conditions | Selectivity | Reference |

| Hydrochloric Acid (HCl) | Reflux in Ethanol/Water | Low | commonorganicchemistry.comcommonorganicchemistry.com |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reflux in Ethanol/Water | Low | commonorganicchemistry.com |

| Ammonium Acetate | Room temperature in Aqueous Methanol | High for aromatic acetates | researchgate.net |

Mechanistic Investigations of Catechol Acetate Reactivity

Hydrolytic Transformations of Acetylated Catechols

The hydrolysis of catechol acetate (B1210297), which involves the cleavage of its ester bonds to yield catechol and acetic acid, is a fundamental transformation. smolecule.com This process can be influenced by various factors, including catalysis and the pH of the surrounding medium. The presence of the ortho-hydroxyl group in catechol monoacetate significantly impacts the rate of this transformation. cdnsciencepub.com

The kinetics of hydrolysis for catechol monoacetate reveal a notable rate enhancement compared to similar, non-catecholic esters. This acceleration is attributed to anchimeric assistance, or neighboring group participation, from the adjacent hydroxyl group. A kinetic study on the hydrolysis of catechol monoacetate determined its second-order rate constant to be 1175 M⁻¹s⁻¹ at 25°C. cdnsciencepub.com This rate is substantially faster, by a factor of over 700, than the hydrolysis rate of phenyl acetate. cdnsciencepub.com The ortho-hydroxyl group facilitates the reaction, a mechanism not available to hydroquinone (B1673460) monoacetate, which consequently hydrolyzes at a rate more comparable to that of phenyl acetate. cdnsciencepub.com

The catalytic action of the catechol monoanion has also been demonstrated in the hydrolysis of other esters, such as phenyl chloroacetate (B1199739). datapdf.com This process is postulated to proceed through the formation of an intermediate ester, catechol monochloroacetate, which itself hydrolyzes about 800 times faster than the initial phenyl chloroacetate substrate. datapdf.com This highlights the potent nucleophilic and catalytic nature of the deprotonated catechol structure in facilitating ester cleavage. The activation energy for catalysis by the catechol ion was found to be 5.37 ± 0.07 kcal/mole, with an entropy of activation of -36.3 ± 6 e.u. datapdf.com

Comparative Hydrolysis Rate Constants

Comparison of second-order rate constants for the hydrolysis of various acetate esters at 25°C, demonstrating the anchimeric assistance provided by the ortho-hydroxyl group in catechol monoacetate.

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate vs. Phenyl Acetate | Key Structural Feature |

|---|---|---|---|

| Catechol Monoacetate | 1175 | ~700x faster | Ortho-hydroxyl group |

| Phenyl Acetate | ~1.68 | 1 (Reference) | Unsubstituted phenyl group |

| Hydroquinone Monoacetate | Similar to Phenyl Acetate | ~1x | Para-hydroxyl group (no anchimeric assistance) |

The rate of hydrolysis for acetylated catechols is significantly dependent on pH. smolecule.com This dependence is primarily linked to the ionization state of the phenolic hydroxyl group. In alkaline conditions, the hydroxyl group is deprotonated to form the more nucleophilic phenoxide ion. This ionized hydroxyl group is more effective at providing anchimeric assistance, thereby accelerating the intramolecular attack on the adjacent acetate group and increasing the rate of hydrolysis. cdnsciencepub.com

Studies on related compounds have shown that higher pH levels lead to a greater proportion of the dissociated phenol (B47542), which facilitates reactions. cdnsciencepub.com For instance, the enzymatic hydrolysis of p-nitrophenyl acetate is influenced by pH, with hydrogen ions acting as competitive inhibitors at the enzyme's active site, suggesting an optimal pH range for the reaction. cdnsciencepub.com Similarly, studies on fluorescein (B123965) diacetate hydrolysis show that enzymatic activity is highest in a pH range of 7.0 to 8.0. mdpi.com For the non-enzymatic hydrolysis of catechol acetate, the mechanism is driven by the increased nucleophilicity of the catechol monoanion at higher pH, which enhances the rate of intramolecular catalysis. Conversely, under strongly acidic conditions, specific-acid catalysis can occur, where the ester's carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. researchgate.net

Oxidative Pathways of Catechol Acetate and Related Quinone Formation

The catechol moiety within the molecule is susceptible to oxidation, a process that can be initiated by various agents and proceeds through several mechanistic pathways. smolecule.com This oxidation typically leads to the formation of highly reactive o-quinones, which are precursors to further reactions. iarc.frchemcess.com

The oxidation of catechol often involves free radical intermediates. researchgate.net The primary step is the one-electron oxidation of the catechol hydroxyl group, which forms a semiquinone radical. wikipedia.orgnih.gov This radical species is a key intermediate in many oxidative processes. For example, the oxidation of catechol estrogens in the presence of copper ions (Cu²⁺) has been shown to produce semiquinone radicals. nih.gov These radicals can be stabilized by certain metal ions like Mg²⁺. nih.gov The formation of these radicals can initiate a cascade of further reactions, including redox cycling that leads to the generation of other reactive oxygen species, such as hydroxyl radicals. nih.gov While catechol diacetate itself is less reactive, its hydrolysis to catechol makes it susceptible to these free radical oxidation pathways. smolecule.com

Catechol acetate can be degraded by powerful atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH), leading to the formation of quinones and carboxylic acids. smolecule.com The reactivity is primarily associated with the catechol structure. The reaction of catechol with hydroxyl radicals is particularly rapid, with a reported rate constant of 1.1 x 10¹⁰ M⁻¹s⁻¹ in the aqueous phase at pH 9. acs.org The reaction with ozone is slower but still significant. researchgate.net

These oxidation reactions can proceed through two main channels:

Hydroxylation: Attack by •OH radicals or O₃ can add further hydroxyl groups to the aromatic ring, forming intermediates like 1,2,3- and 1,2,4-trihydroxybenzenes. acs.org These polyhydroxylated species are themselves easily oxidized to corresponding quinones. acs.orguky.edu

Ring Cleavage: A more destructive pathway involves the cleavage of the aromatic ring. The reaction with ozone can form an initial ozonide intermediate, which subsequently decomposes to open the ring, yielding products such as cis,cis-muconic acid. uky.eduacs.org Further oxidation of these dicarboxylic acids can produce smaller molecules like glyoxylic and oxalic acids. acs.orgacs.org

The dominant pathway is influenced by pH; at low pH, the electrophilic attack of ozone on the catechol ring is prominent, while at neutral to basic pH, reactions involving in-situ-generated hydroxyl radicals become a major contributor to catechol degradation. acs.org

Rate Constants for Catechol Oxidation

Rate constants for the reaction of catechol with key atmospheric oxidants, ozone (O₃) and hydroxyl radical (HO•).

| Reactant | Oxidant | Phase/Conditions | Rate Constant | Reference |

|---|---|---|---|---|

| Catechol | HO• | Gas Phase | 1.04 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | acs.org |

| Catechol | HO• | Aqueous (pH 9) | 1.1 x 10¹⁰ M⁻¹ s⁻¹ | acs.org |

| Catechol | O₃ | Aqueous (pH 7) | 5.2 x 10⁵ M⁻¹ s⁻¹ | acs.org |

| Catechol | O₃ | Gas Phase | 9.6 x 10⁻¹⁸ cm³ s⁻¹ | researchgate.net |

Electrochemical studies, primarily conducted on catechol as the electroactive species, provide insight into the oxidation mechanism of catechol acetate following hydrolysis. The electrochemical oxidation of catechol is characterized by a quasi-reversible, two-electron, two-proton transfer process that forms the corresponding o-benzoquinone. tsijournals.commarquette.edu Cyclic voltammetry of catechol typically shows one anodic peak corresponding to the oxidation of catechol to o-quinone and a corresponding cathodic peak for the reverse reduction. tsijournals.compsu.edu

Electrochemical Oxidation Potentials of Catechol

Anodic (Epa) and cathodic (Epc) peak potentials for the electrochemical oxidation of 2 mM catechol at a scan rate of 0.1 V/s, illustrating the influence of pH.

| pH | Electrode | Anodic Peak (Epa) (V) | Cathodic Peak (Epc) (V) | Reference |

|---|---|---|---|---|

| 3 | Glassy Carbon | 0.48 | -0.02 | psu.edu |

| 7 | Glassy Carbon | ~0.25 | ~ -0.15 | iapchem.org |

Condensation and Polymerization Reactions Involving Catechol Acetate

The reactivity of catechol acetate, a protected form of catechol, is of significant interest in polymer and materials science. The acetate groups modify the reactivity of the catechol moiety, primarily by preventing premature oxidation and side reactions, which allows for more controlled chemical transformations.

Catechol and its derivatives are known to participate in a variety of condensation reactions to form larger molecular structures and heterocycles. smolecule.comwikipedia.org While the diacetate functionality in catechol acetate enhances its stability compared to the parent catechol, it can still be involved in condensation processes. smolecule.com These reactions often occur under specific conditions that may involve the hydrolysis of the acetate groups or direct reaction pathways.

One illustrative pathway is the oxidative condensation of catechols with aldehydes and ammonium (B1175870) acetate to synthesize benzoxazoles. sci-hub.se In this type of reaction, an oxidant is used to initiate the process. A proposed mechanism involves the initial oxidation of the catechol to a mono-quinone intermediate. This intermediate then condenses with an amine source (like ammonium acetate) to form an o-iminocyclohexa-diene alcohol. Subsequent nucleophilic attack on an aldehyde, followed by dehydration and intramolecular cyclization, ultimately leads to the benzoxazole (B165842) product after a final oxidative dehydrogenation step. sci-hub.se

Catechols can also undergo condensation with ketones, such as acetone (B3395972). stackexchange.com However, these reactions can be complex, with the potential for self-condensation of the ketone to interfere with the desired reaction, leading to alternative products. stackexchange.com For instance, the condensation of catechol with acetone can result in the formation of a spirohydrindene derivative. stackexchange.com Additionally, condensation reactions with formaldehyde (B43269) can produce bis(dihydroxyphenyl)methane compounds. chemcess.com The involvement of catechol acetate in these specific reactions would typically require conditions that facilitate the removal of the protective acetate groups to reveal the reactive hydroxyl functionalities.

The direct radical polymerization of monomers containing unprotected catechol groups is challenging because the phenolic hydrogens can be readily abstracted by propagating radicals, leading to inhibition or termination of the polymerization process. rsc.orgacs.org To overcome this, the hydroxyl groups of catechol-containing monomers, such as vinyl catechol, are protected prior to polymerization. Acetate esters are one of several protecting groups, alongside silyl (B83357) ethers and carbonates, used for this purpose. researchgate.netresearchgate.net This strategy prevents undesired side reactions and allows for the synthesis of well-defined polymers. acs.orgmdpi.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to polymerize acetate-protected vinyl catechol monomers. researchgate.net These methods allow for the synthesis of copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net The polymerization of these protected monomers can be carried out with various common vinyl monomers to create functional copolymers. researchgate.net After polymerization, the acetate protecting groups can be removed through a deprotection step, typically hydrolysis, to yield the final catechol-functionalized polymer. rsc.orgacs.org This approach provides access to polymers with reactive catechol side chains that are available for subsequent crosslinking or adhesion applications. rsc.org

| Parameter | Description | Source(s) |

| Monomer Type | Vinyl catechol with hydroxyl groups protected by acetate, silyl, or other groups. | researchgate.net, researchgate.net |

| Polymerization Method | Reversible Addition-Fragmentation chain Transfer (RAFT) is commonly used for controlled polymerization. | researchgate.net |

| Rationale for Protection | Unprotected catechol acts as a radical scavenger, inhibiting polymerization. Protection is crucial for creating well-defined polymers. | rsc.org, acs.org |

| Post-Polymerization Step | Deprotection (e.g., hydrolysis) to remove acetate groups and expose the reactive catechol functionality. | rsc.org, acs.org |

Crosslinking Chemistry of Catechol and Its Derivatives

The crosslinking of catechol-containing polymers is fundamental to their use in applications like adhesives and robust coatings. acs.orgrsc.org This process is typically initiated by the oxidation of the catechol moiety to a highly reactive ortho-quinone. acs.orgmdpi.com For polymers derived from catechol acetate, this requires a deprotection step to unmask the catechol hydroxyl groups before oxidation and crosslinking can occur. rsc.org

Once the catechol is oxidized to its o-quinone form, several complex reaction pathways can lead to crosslinking. plos.orgnih.gov In systems containing nucleophiles, such as primary amines, two dominant reaction pathways have been identified: Michael-type addition and aryloxyl-phenol coupling. plos.orgnih.govresearchgate.net

Michael Addition: The electrophilic o-quinone is susceptible to nucleophilic attack. Amines can react via a Michael-type addition to the quinone ring, forming a covalent bond and leading to catechol-amine adducts. nih.govresearchgate.netresearchgate.net

Aryloxyl-Phenol Coupling: This pathway involves the reaction between an o-quinone and an unoxidized catechol molecule. plos.orgnih.gov This coupling forms dimerized and higher-order oligomeric structures, contributing significantly to the crosslinked network. plos.orgresearchgate.net

In a model study reacting 4-methyl catechol with propylamine (B44156) in the presence of an oxidant, a rapid and complex reaction occurred, forming over 60 different products within five minutes. plos.orgnih.govnih.gov Analysis of these products, which spanned a range of molecular weights, confirmed that the majority were formed through Michael-type addition and aryloxyl-phenol coupling pathways. plos.orgresearchgate.netresearchgate.net

| Mass (m/z) | Proposed Product Category | Dominant Pathway(s) |

| 179 | Catechol-Amine Adduct | Michael Addition |

| 245 | Dicatechol Adduct | Aryloxyl-Phenol Coupling |

| 286 | Dicatechol-Amine Adduct | Michael Addition & Coupling |

| 302 | Dicatechol-Amine Adduct | Michael Addition & Coupling |

| 323 | Tricatechol Adduct | Aryloxyl-Phenol Coupling |

| 344 | Tricatechol-Amine Adduct | Michael Addition & Coupling |

| 385 | Tricatechol-Diamine Adduct | Michael Addition & Coupling |

| 446 | Tetracatechol-Amine Adduct | Michael Addition & Coupling |

| 704 | Higher Order Oligomers | Michael Addition & Coupling |

| (This table is a simplified representation of the 19 mass groups identified in the study by Yang et al., highlighting the complexity of the crosslinking chemistry) plos.org |

The conversion of the relatively stable catechol to the highly reactive o-quinone is a critical activation step for crosslinking, and this transformation is mediated by oxidants. acs.orgnih.gov The choice of oxidant, its concentration, and the reaction pH are crucial parameters that control the rate and extent of crosslinking. acs.orgrsc.org

Commonly used chemical oxidants include sodium periodate (B1199274) (NaIO₄). acs.orgplos.org In the presence of NaIO₄, catechols are rapidly oxidized to o-quinones, initiating the crosslinking cascade. plos.orgnih.gov The rate of periodate-mediated crosslinking has been observed to increase with higher pH. acs.org Metal ions, such as Fe³⁺, can also induce the oxidation of catechols to quinones, facilitating crosslinking. researchgate.net

Besides chemical oxidants, enzymatic and autoxidation pathways are also relevant. Enzymes like tyrosinase can catalyze catechol oxidation. acs.orgnih.gov Autoxidation occurs spontaneously in the presence of molecular oxygen, particularly under alkaline conditions, and generates reactive oxygen species (ROS) like superoxide (B77818) as byproducts. acs.orgnih.govrsc.org The rate of autoxidation is influenced by substituents on the catechol ring; electron-donating groups accelerate oxidation, while electron-withdrawing groups slow it down. rsc.org This controlled oxidation is the cornerstone of forming cohesive, crosslinked networks from catechol-functionalized materials. acs.orgmdpi.com

Advanced Analytical and Spectroscopic Characterization of Catechol Acetate

Spectrophotometric Methodologies for Catechol Derivative Estimation

Spectrophotometric methods leverage the interaction of analytes with light to quantify them. For catechol derivatives, these methods typically involve chemical reactions that produce colored species, which can then be measured using UV-Visible spectroscopy.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the spectrum. For catechol derivatives, quantitative analysis often relies on the formation of colored complexes or derivatives through specific chemical reactions.

One common approach involves the reaction of catechol derivatives with reagents like diazotised sulphanilamide (DSA) or diazotised p-nitro aniline (B41778) (DPNA) in the presence of molybdate (B1676688) ions under acidic conditions. These reactions yield red-colored products whose absorbance can be measured. For instance, a method utilizing DSA allows for the estimation of catechol and its derivatives such as dopamine (B1211576) hydrochloride (DPH), levodopa (B1675098) (LDP), methyldopa (B1676449) (MDP), and adrenaline hydrochloride (ADH). The absorbance of these colored products is measured at specific wavelengths, typically around 490 nm for pyrocatechol (B87986) and 500 nm for other derivatives nih.govresearchgate.net. The Beer-Lambert law is generally obeyed within defined concentration ranges for these compounds, allowing for quantitative determination nih.gov.

Another method for catechol involves its oxidation by silver carbonate adsorbed on celite (Fetizon's reagent) in toluene, followed by treatment with triethanolamine. This process generates a red color with absorption maxima at 501 nm and 322 nm. This method adheres to Beer's Law in the concentration range of 0-52 ppm for catechol, with correlation coefficients around 0.995 niscpr.res.in.

A different spectrophotometric approach utilizes bromanil (B121756) for the complexation of catecholamines like levodopa, methyldopa, and dopamine. This reaction produces green-colored products measured at 738 nm or 741 nm, with Beer's Law obeyed in concentration ranges from 0.1 to 3.5 µg/mL, depending on the specific catecholamine edu.krd.

Table 1: Spectrophotometric Determination Parameters for Catechol Derivatives

| Analyte Class | Method/Reagent | λmax (nm) | Beer's Law Range (ppm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | RSD (%) | Reference |

| Catechol | Oxidation with Ag₂CO₃-celite/TEA | 501, 322 | 0-52 | 2.33 x 10³ (at 501 nm), 9.13 x 10⁴ (at 322 nm) | < 5 | niscpr.res.in |

| Catechol Derivatives | Diazotised Sulphanilamide (DSA) + Molybdate | 490 (PCL), 500 (others) | 0.02-7.0 | Not specified | ≤ 1.58 | nih.govresearchgate.net |

| Catecholamines | Complexation with Bromanil | 738-741 | 0.1-3.5 | 3.82 x 10⁴ - 4.82 x 10⁴ | < 1 | edu.krd |

| Methyldopa | Nitrosation with NaNO₂ + NaOH | 430 | 1.0-56.0 µg/mL | 6.56 x 10³ | 0.7-3.8 | scielo.br |

*PCL: Pyrocatechol; DPH: Dopamine hydrochloride; LDP: Levodopa; MDP: Methyldopa; ADH: Adrenaline hydrochloride.

Spectrophotometric Methods for Selective Determination

Achieving selectivity in spectrophotometric analysis is crucial, especially when dealing with complex matrices or mixtures. For catechol derivatives, selectivity can be enhanced through careful selection of reagents and reaction conditions that favor specific interactions.

Methods involving the reaction of catechol derivatives with diazotised sulphanilamide (DSA) in the presence of molybdate ions have been reported to be specific for selected catechol derivatives, with common excipients in pharmaceutical formulations not interfering nih.govresearchgate.net. The method described for catechol using Fetizon's reagent is also noted for its selectivity niscpr.res.in. Furthermore, a colorimetric method utilizing the reduction of Fe³⁺ to Fe²⁺ by the vicinal aromatic hydroxyl groups of catechols under acidic conditions, followed by detection with 1,10-phenanthroline, has shown selectivity for catechol compounds, including those substituted at positions 3 and 4 nih.gov. This method is also effective with various catecholamines.

Chromatographic Separation and Detection Techniques

Chromatographic techniques are indispensable for separating complex mixtures and quantifying individual components. For catechol acetate (B1210297) and its related compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Hydrophilic Interaction Liquid Chromatography (HILIC) are prominent methods.

High-Performance Liquid Chromatography (HPLC) and Variants

HPLC is a versatile technique for analyzing catechol compounds. However, the inherent hydrophilicity of catechols can pose challenges for traditional Reversed-Phase Liquid Chromatography (RPLC), often leading to weak retention and poor peak shape niscpr.res.inrsc.org. To overcome this, specialized HPLC approaches, including column-switching systems and Hydrophilic Interaction Liquid Chromatography (HILIC), are employed.

Column-switching HPLC, often coupled with a precolumn designed for selective analyte enrichment, is effective for complex samples. For example, a phenylboronic acid-modified precolumn can selectively capture catechol compounds, which are then eluted and separated on a HILIC column niscpr.res.inrsc.org. This approach allows for sensitive detection using native fluorescence, with limits of detection (LODs) reported in the nmol L⁻¹ range for catecholamines (e.g., 9–58 nmol L⁻¹) niscpr.res.inrsc.org. Another HPLC method for catechol in cigarette smoke condensate utilizes a dihydroxyboryl silica (B1680970) gel precolumn for adsorption, followed by separation on a C18 analytical column, achieving automated analysis within 15 minutes nih.gov.

RP-HPLC methods using columns like Newcrom R1 or C18 are also applicable, often employing mobile phases consisting of acetonitrile (B52724), water, and an acid (phosphoric or formic acid for MS compatibility) sielc.comsielc.com. These methods are scalable and suitable for UPLC applications.

Table 2: HPLC Analysis Parameters for Catechol Compounds

| Analyte Class | Technique | Stationary Phase | Mobile Phase Composition | Detection Method | LOD (approx.) | Analysis Time | Reference |

| Catecholamines | Column-switching HPLC + HILIC | Phenylboronic acid precolumn + HILIC column | Ammonium (B1175870) formate (B1220265)/acetonitrile (pH 2.5/8.0) | Native Fluorescence | 9–58 nmol L⁻¹ | ~15 min | niscpr.res.inrsc.org |

| Catechol | RP-HPLC | Newcrom R1 / C18 | Acetonitrile/Water/Phosphoric acid | UV | Not specified | Not specified | sielc.com |

| Phenolic Compounds | RP-HPLC | Not specified | Acetonitrile/Acetic acid | Fluorescence | < 0.3 pg m⁻³ | Not specified | sielc.com |

| Catechol | Column-switching HPLC + RP-HPLC | Dihydroxyboryl silica gel precolumn + C18 analytical | Not specified | UV (280 nm) | Not specified | ~15 min | nih.gov |

| Catecholamines | RP-HPLC with derivatization | ZORBAX Eclipse XDB-C18 | Acetonitrile/0.1% Formic acid | Fluorescence (FLD) | 0.5–5.0 nmol/L | Not specified | akjournals.com |

| Catecholamines | HPLC-MS/MS | Not specified | Not specified | MS/MS | Low (sub-ng/mL) | Not specified | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

GC-MS is a powerful technique for identifying and quantifying compounds, but its application to polar and thermally labile molecules like catechol and its derivatives often necessitates derivatization to improve their volatility and chromatographic behavior.

Common derivatization strategies include silylation (e.g., using BSTFA-TMCS or MSTFA/NH₄I/DTE) or perfluoroacylation (e.g., with pentafluoropropionic anhydride) to convert hydroxyl groups into more stable and volatile derivatives nih.govscielo.brresearchgate.net. For instance, GC-MS analysis of catechol estrogens after trimethylsilyl (B98337) (TMS) derivatization has achieved detection limits below 5 pmol nih.gov. GC-MS analysis of 2-hydroxyphenylacetic acid has been performed after derivatization with trimethylphenylammonium hydroxide (B78521) nih.gov. Another approach involves using n-butyl boronate ester derivatization for GC-MIP (Microwave Induced Plasma) emission spectroscopy, which offers trace analysis capabilities unl.edu. The fragmentation patterns obtained from GC-MS provide structural information, aiding in the identification of these compounds scielo.brresearchgate.net.

Table 3: GC-MS Analysis Parameters for Catechol Derivatives

| Analyte Class | Derivatization Agent | Detection Method | LOD (approx.) | Reference |

| Catechol Estrogens | Trimethylsilyl ether (TMS) | GC-MS | < 5 pmol | nih.gov |

| Catechol | Silylation (BSTFA-TMCS) | GC-MS | Not specified | scielo.br |

| Catechol | n-butyl boronate ester | GC-MIP | Not specified | unl.edu |

| 2-Hydroxyphenylacetic acid | Trimethylphenylammonium hydroxide | GC-FID | Not specified | nih.gov |

| Estrogens | Extractive ethoxycarbonylation (EOC) + PFP | GC-MS | 0.02-0.1 ng/mL | yonsei.ac.kr |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Catechol Compounds

HILIC is particularly well-suited for the analysis of polar and hydrophilic compounds, including catechol derivatives, which are often poorly retained in RPLC. This technique utilizes a polar stationary phase and a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of aqueous buffer. The mechanism involves partitioning of analytes into an adsorbed water layer on the stationary phase surface, leading to strong retention of polar compounds through hydrogen bonding and dipole-dipole interactions niscpr.res.inedu.krdnih.govthermofisher.com.

Various HILIC stationary phases, such as those based on silica, amide, or zwitterionic functionalities (e.g., phosphorylcholine-modified columns), have been successfully used for separating catecholamines niscpr.res.innih.govresearchgate.netcapes.gov.br. Mobile phases commonly consist of acetonitrile mixed with aqueous buffers like ammonium formate or ammonium acetate, often at controlled pH values to optimize retention and selectivity niscpr.res.inresearchgate.netcapes.gov.brhplc.euthermofisher.com. HILIC offers advantages in terms of sensitivity, often realized without the need for derivatization, and can provide enhanced fluorescence intensity in acetonitrile-rich mobile phases niscpr.res.innih.gov. Limits of detection for catecholamines using HILIC with fluorescence detection have been reported in the low nanomolar range (3–28 nM) nih.gov.

Compound List:

Catechol acetate (also known as (2-hydroxyphenyl) acetate)

Catechol

Dopamine hydrochloride (DPH)

Levodopa (LDP)

Methyldopa (MDP)

Adrenaline hydrochloride (ADH)

2-Hydroxyphenylacetic acid (2HPAA)

Catecholamines

Estrogens

Catechol estrogens

5-Formyl-2-hydroxyphenyl acetate

Ethyl (2-hydroxyphenyl)acetate (B1239127)

2-(2-hydroxyphenyl)acetic acid

Catechol diacetate

High-Resolution Spectroscopic Probes for Structural Elucidation and Electronic States

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like catechol acetate. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide complementary information about the chemical environment of hydrogen and carbon atoms within the molecule.

In ¹H NMR, the characteristic signals from the aromatic protons of the catechol ring and the methyl and carbonyl protons of the acetate groups are observed. The chemical shifts and splitting patterns offer insights into the substitution pattern on the aromatic ring and the presence of functional groups. For instance, in phenyl acetate, a close analogue, the methyl protons of the acetate group typically appear as a singlet around 2.3 ppm, while the aromatic protons resonate in the 7.0-7.4 ppm region acs.org. ¹³C NMR provides information on the carbon backbone, with distinct signals for the carbonyl carbon of the acetate group (typically >170 ppm), the carbon atom directly attached to the ester oxygen (around 150-155 ppm), and the aromatic carbons (ranging from 110-150 ppm) acs.org. The symmetry of the molecule and the presence of two acetate groups on the catechol core lead to specific spectral patterns that confirm the compound's identity and purity. Low-temperature NMR studies can be crucial for elucidating the structures of catechol derivatives that exhibit tautomerism or dynamic behavior acs.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Catechol Diacetate Analogues

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H NMR | |||

| CH₃ | ~2.3 | Acetate methyl protons | acs.org |

| Aromatic H | ~7.0-7.4 | Catechol aromatic protons | acs.org |

| ¹³C NMR | |||

| C=O | ~169-170 | Acetate carbonyl carbon | acs.org |

| Ar-O-C | ~150-155 | Aromatic carbon attached to ester oxygen | acs.org |

| Ar-C | ~110-150 | Other aromatic carbons | acs.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is highly sensitive to species possessing unpaired electrons, such as free radicals. While catechol acetate itself is not typically a radical species, EPR spectroscopy is invaluable for studying radical intermediates or degradation products that may arise from catechol derivatives. For example, catechol can readily undergo oxidation to form semiquinone radicals, which exhibit characteristic EPR signals uni-regensburg.deljmu.ac.uk.

EPR spectra are characterized by g-values, which indicate the electronic environment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. Studies on catechol-containing polymers have shown EPR signals around g ≈ 2.007, attributed to carbon-centered semiquinone radicals uni-regensburg.de. EPR is also employed to investigate the radical scavenging activities of phenolic compounds, including acetate derivatives like cacalol (B1218255) acetate, by monitoring their interaction with stable radical probes researchgate.net. The presence of metal ions, such as copper, can also lead to EPR signals characteristic of metal-ligand complexes involving catecholates uni-regensburg.deuniversiteitleiden.nl.

Table 2: Representative EPR Parameters for Radical Species Related to Catechol

| Species / Context | g-value | Description | Reference |

| Semiquinone radical (catechol) | ~2.007 | Carbon-centered radical, indicative of oxidation of catechol derivatives. | uni-regensburg.de |

| Copper-catecholate complex | ~2.17 | Isotropic signal associated with copper ions coordinated to catecholates. | uni-regensburg.de |

| Hydroxyl radical (spin-trapped) | Varies | Detected using spin traps like DMPO, with characteristic spectral patterns. | researchgate.net |

UV Resonance Raman (UVRR) Spectroscopy for Enzyme-Substrate Complexes

UV Resonance Raman (UVRR) spectroscopy is a powerful technique for probing vibrational modes of molecules, particularly when excited with UV light that matches electronic transitions. This method is exceptionally useful for studying enzyme-substrate interactions, providing insights into the structural and electronic changes occurring during catalysis nih.gov. In the context of catechol, UVRR has been instrumental in characterizing the binding of catechol to enzymes like catechol 1,2-dioxygenase.

UVRR studies have demonstrated that catechol binds to the active site of catechol 1,2-dioxygenase as a dianionic species, indicated by specific vibrational bands. Bands around 1550 cm⁻¹ and 1600 cm⁻¹ have been assigned to the dianionic catecholate form nih.gov. Other characteristic bands observed in the UVRR spectra of enzyme-catechol complexes, such as those around 1210 cm⁻¹ and 1175 cm⁻¹, provide further evidence of the chelated structure and its interaction with the enzyme's active site nih.gov. While direct UVRR studies on isolated catechol acetate may be less common, the technique is vital for understanding the behavior of catechol derivatives in biological systems.

Table 3: Characteristic UV Resonance Raman Bands for Dianionic Catechol

| Vibrational Frequency (cm⁻¹) | Assignment | Reference |

| ~1550 | Vibrational mode associated with dianionic catecholate species. | nih.gov |

| ~1600 | Vibrational mode associated with dianionic catecholate species. | nih.gov |

| ~1210 | Vibrational mode associated with dianionic catecholate species. | nih.gov |

| ~1175 | Vibrational mode associated with dianionic catecholate species. | nih.gov |

Mass Spectrometry (MS and LC-MS) for Product Identification

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is indispensable for determining the molecular weight and identifying unknown compounds, as well as confirming the structure of synthesized products. For catechol acetate, MS provides a molecular ion peak corresponding to its exact mass, and fragmentation patterns offer crucial structural information.

Catechol diacetate (C₁₀H₁₀O₄) has a molecular weight of approximately 194.18 g/mol nih.gov. GC-MS analysis of catechol diacetate has identified key fragment ions, including peaks at m/z 110 and 152, likely resulting from the loss of the acetate group (CH₃COO⁻) and acetyl group (CH₃CO⁻) respectively nih.gov. In LC-MS analyses of related acetate derivatives (e.g., catechol estrogen acetates), common fragmentation pathways involve the formation of adduct ions like [M+NH₄]⁺ and protonated molecules [M+H]⁺, as well as fragments resulting from the loss of ketene (B1206846) (CH₂=C=O, m/z 42) or the acetate group [M-AcO]⁺ dss.go.thchromsoc.jp. The accurate mass measurement provided by high-resolution MS (HRMS) can further confirm the elemental composition of the compound. LC-MS is particularly useful for analyzing complex mixtures and identifying catechol derivatives in biological or environmental samples.

Table 4: Characteristic Mass Spectrometry Data for Catechol Diacetate and Related Acetate Derivatives

| Ion Type / Fragment | m/z Value (approx.) | Description | Reference |

| Molecular Ion | 194 | [M]⁺ for Catechol Diacetate | nih.gov |

| Fragment | 152 | Loss of CH₂CO from Catechol Diacetate | nih.gov |

| Fragment | 110 | Loss of CH₃COO from Catechol Diacetate | nih.gov |

| Adduct Ion | [M+NH₄]⁺ | Ammonium adduct, common in APCI/ESI positive mode. | dss.go.thchromsoc.jp |

| Fragment | [M+H]⁺ | Protonated molecule. | dss.go.thchromsoc.jp |

| Fragment | [M+H-42]⁺ | Loss of ketene from acetate moiety. | dss.go.thchromsoc.jp |

| Fragment | [M-AcO]⁺ | Loss of acetate radical or group. | dss.go.thchromsoc.jp |

The advanced analytical and spectroscopic techniques discussed—NMR, EPR, UVRR, and MS—collectively provide a comprehensive understanding of catechol acetate. NMR spectroscopy elucidates its fundamental molecular structure, EPR spectroscopy probes its potential radical species and redox behavior, UVRR spectroscopy offers insights into its vibrational modes and interactions in complex systems, and Mass Spectrometry confirms its identity and provides fragmentation data for structural verification. Together, these methods are essential for the accurate characterization and application of catechol acetate in scientific research.

Compound List

Catechol

Catechol acetate

Catechol diacetate

Phenyl acetate

Tolyl acetate

Cacalol acetate

3,4-Dihydroxyphenylacetate (HPCA)

Catechol estrogen acetates (e.g., 2-hydroxyestrone (B23517) diacetate, 4-hydroxyestrone (B23518) diacetate)

4-Hydroxyestrone (4-OHE₁)

4-Hydroxyestradiol (4-OHE₂)

N-acetylcysteine (NAcCys)

Glutathione (GSH) conjugates

Semiquinone radical

Copper-catecholate complexes

Computational and Theoretical Studies of Catechol Acetate Interactions

Quantum Chemical Studies on Metal-Catecholate Systemsosti.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to model and analyze the electronic properties and bonding characteristics of metal-catecholate complexes. These studies provide fundamental insights into how metals interact with catecholate ligands and how these complexes behave in various chemical environments.

The binding of transition metals to catecholate ligands is a subject of significant theoretical investigation. Studies have employed DFT to calculate the binding energies and analyze the nature of the metal-ligand bond in various M-catecholate systems. These calculations help in understanding the stability and reactivity of these complexes. For instance, research has shown that the binding energies are highly dependent on the specific transition metal involved, with some metals exhibiting significantly stronger interactions with catecholates than others. This is often attributed to differences in electronic configurations and orbital overlap.

Detailed Research Findings: Studies have modeled M-catecholate systems using first-row transition metals (e.g., Mg, Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Zn) to understand their coordination chemistry umn.eduosti.govresearchgate.net. DFT calculations, often combined with methods like CASSCF/CASPT2, have been used to determine binding energies of various gas molecules to these systems umn.eduresearchgate.net. For example, the strength of the metal-N2 bond in metal-catecholate systems can range from -15 to -21 kcal/mol, with specific metals like Co, Ni, and Cu showing preferential adsorption of N2 over CO2 umn.edu. The binding of O2 to metal catecholates is generally strong, ranging from 80-258 kJ/mol, while N2 binding is weaker, typically between 3-148 kJ/mol osti.govscispace.com. The nature of the metal-ligand bond has been analyzed, revealing that metals with partially occupied d orbitals, such as transition metals, tend to form stronger bonds with catecholates due to effective π-bonding interactions umn.edu.

Investigating the binding affinities of small gas molecules to metal-catecholate complexes is crucial for applications in gas separation and catalysis. Quantum chemical calculations have been employed to predict how molecules like O2, N2, CO, and NO interact with these metal centers. These studies aim to identify materials with selective adsorption properties.

Detailed Research Findings: Research has explored the binding affinities of various gas molecules, including O2, N2, CO, NH3, H2O, and CO2, to metal-catecholate systems umn.eduosti.govresearchgate.netosti.govkoreascience.kr. It has been observed that toxic gases generally exhibit stronger binding than benign gases for most metal-catecholate complexes umn.eduosti.gov. Nitric oxide (NO), in particular, shows significantly stronger binding than other guests for many metals, suggesting the potential of these systems for NO filtration umn.eduosti.gov. Furthermore, certain metal-catecholates have demonstrated potential for N2/CO2 separation through N2 activation, with Co-, Ni-, and Cu-catecholates predicted to show preferential adsorption of N2 umn.edu. The binding strength is often correlated with the electronic structure of the metal and its interaction with the gas molecule's orbitals umn.eduresearchgate.net. For instance, the lack of partially occupied d orbitals in metals like Mg and Zn leads to weaker interactions with NO compared to transition metals umn.edu.

Theoretical Prediction of Inhibitory Activities and Binding Energiesreading.ac.uk

Theoretical studies also extend to predicting the inhibitory activities and binding energies of catechol derivatives, particularly in biological contexts such as enzyme inhibition. Molecular modeling, docking studies, and quantum mechanical calculations are used to understand how these molecules interact with biological targets and to guide the design of new therapeutic agents.

Detailed Research Findings: Computational modeling has been used to investigate the inhibitory effects of catechol derivatives against various enzymes. For example, studies have explored catechol derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), with computational methods like molecular dynamics and MM-PB/SA revealing significant binding energies comparable to existing inhibitors tandfonline.com. These studies also aim to understand the structure-activity relationships (SAR) by correlating structural modifications of catechol derivatives with their predicted inhibitory potency tandfonline.comnih.gov. Molecular docking and QM/MM calculations have been employed to predict binding affinities and identify key interactions between catecholate-based compounds and enzyme active sites, such as in the case of urease inhibition or matrix metalloproteinases (MMPs). For instance, computational work has guided the design of catechol nitriles as potent inhibitors of Catechol-O-methyltransferase (COMT), with nitrile derivatives showing superior predicted binding energies and inhibitory activity nih.gov.

Advanced Applications in Materials Science and Polymer Chemistry

Mussel-Inspired Adhesives and Coatings

The robust underwater adhesion of mussels has long been a subject of scientific fascination and has spurred the development of a new class of biomimetic adhesives and coatings. The key to this natural adhesive prowess lies in the presence of 3,4-dihydroxyphenylalanine (DOPA), an amino acid containing a catechol group, in the mussel foot proteins.

Bio-inspired Functionalization of Polymeric Backbones with Catechol Moieties

A versatile and widely employed method for incorporating catechol functionalities into synthetic polymers involves the use of poly(vinyl acetate) (PVAc) as a starting material. This process typically begins with the synthesis of PVAc, which is then subjected to hydrolysis to yield poly(vinyl alcohol) (PVA). The hydroxyl groups of the PVA backbone provide reactive sites for the subsequent grafting of catechol moieties. This functionalization can be achieved through various chemical strategies, resulting in a polymer that mimics the adhesive proteins of mussels.

The degree of catechol functionalization can be precisely controlled during the synthesis, allowing for the fine-tuning of the material's adhesive and cohesive properties. This method offers a scalable and efficient route to produce polymers with a high density of catechol groups, which are crucial for strong interfacial interactions.

Role of Catechol Acetate (B1210297) Derivatives in Enhancing Adhesion

The term "catechol acetate derivatives" in this context refers to the catechol-functionalized polymers derived from the poly(vinyl acetate) precursor. The adhesion of these polymers to a wide range of surfaces is attributed to the versatile binding mechanisms of the catechol groups. These include hydrogen bonding, metal coordination, and covalent cross-linking.

The ortho-dihydroxy functionality of the catechol group allows for strong hydrogen bonding with polar surfaces. Furthermore, catechols can form strong coordination complexes with metal ions present on inorganic surfaces, a mechanism that is central to the adhesion of mussels in seawater. The adhesive strength of these materials can be significant, with studies reporting lap shear adhesion strengths of several megapascals on various substrates.

Table 1: Adhesion Strength of Catechol-Functionalized Polymers on Different Substrates

| Polymer System | Substrate | Adhesion Strength (MPa) | Reference |

|---|---|---|---|

| Catechol-functionalized Polysiloxane | Aluminum | ~6.13 | nih.gov |

| Dopamine-modified Poly(vinyl alcohol) films | Stainless Steel | 0.138 - 0.191 | chemrxiv.org |

| Catechol-functionalized Linear-Dendritic Block Copolymers | Aluminum | up to 7 | csic.es |

Self-Healing and Stimuli-Responsive Polymer Design

The dynamic and reversible nature of the interactions involving catechol moieties makes them ideal for the design of self-healing and stimuli-responsive polymers. The hydrogen bonds and metal-catechol coordination bonds that contribute to adhesion can be disrupted and reformed, allowing the material to repair itself after damage.

For instance, hydrogels fabricated from catechol-functionalized PVA have demonstrated autonomous self-healing capabilities at room temperature nih.gov. When a cut is introduced, the polymer chains at the interface can re-establish the hydrogen bonding network, leading to the recovery of the material's mechanical integrity. The self-healing efficiency of these materials can be quite high, with some systems recovering a significant percentage of their original strength within a short period. This property is particularly valuable for creating durable coatings and adhesives that can extend the lifetime of the products they are applied to.

Functionalized Nanoparticles and Hydrogels

The versatility of catechol chemistry extends beyond adhesives to the functionalization of nanomaterials and the development of advanced hydrogels for biomedical applications.

Surface Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

Superparamagnetic iron oxide nanoparticles (SPIONs) are of great interest for various biomedical applications, including magnetic resonance imaging (MRI) and drug delivery. However, their practical use requires a stable and biocompatible coating to prevent aggregation and ensure their dispersibility in physiological environments.

A well-defined synthesis of a catechol-functionalized poly(vinyl alcohol) (PVA) polymer, derived from poly(vinyl acetate), has been shown to be an effective coating for SPIONs researchgate.netresearchgate.net. In this approach, the catechol-terminated PVA is anchored onto the surface of the SPIONs. The catechol groups provide a strong binding affinity to the iron oxide surface, while the hydrophilic PVA chains extend into the aqueous medium, providing colloidal stability. This method allows for precise control over the hydrodynamic diameter and interfacial chemistry of the nanoparticles.

Table 2: Characteristics of SPIONs Functionalized with Catechol-Terminated PVA

| Property | Value | Reference |

|---|---|---|

| Average Core Diameter of SPIONs | 9.6 ± 0.6 nm | researchgate.net |

| Initial Grafting Density of Catechol-PVA | 10 molecules/nm² | researchgate.net |

| Saturation Magnetization (Ms) of coated SPIONs | 10.94 emu/g | mdpi.com |

Development of Biomedical Hydrogels with Catechol Moieties

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for a variety of biomedical applications, including tissue engineering and drug delivery mdpi.comnih.govresearchgate.net. The incorporation of catechol moieties into hydrogel structures, often using a PVA backbone derived from PVAc, imparts unique and desirable properties nih.govnih.gov.

Catechol-functionalized PVA hydrogels exhibit excellent tissue adhesion, which is a critical requirement for wound dressings and tissue sealants nih.gov. The catechol groups can interact with biological tissues through various mechanisms, including hydrogen bonding and covalent bond formation with amine and thiol groups present in proteins. This strong adhesion helps to hold the hydrogel in place and can facilitate the healing process.

Furthermore, these hydrogels can be designed to be injectable and self-healing, as discussed earlier. The ability to be injected in a minimally invasive manner and then form a stable, adhesive hydrogel in situ is highly advantageous for a range of clinical applications. The inherent biocompatibility of PVA, coupled with the bioactive properties of catechols, makes these hydrogels promising materials for the future of regenerative medicine.

Energy Storage Devices and Redox-Active Polymers

Redox-active polymers (RAPs) containing catechol units are at the forefront of research for next-generation energy storage devices, prized for their high theoretical capacity, environmental sustainability, and tunable electrochemical properties. acs.org The synthesis of these polymers often begins with monomers where the catechol hydroxyl groups are protected, for example by methoxy or acetate groups, to prevent unwanted side reactions during polymerization. acs.orggoogle.com These protecting groups are later removed to reveal the electrochemically active catechol pendants.

The core of catechol's utility in energy storage lies in its ability to undergo a reversible two-electron, two-proton oxidation to its corresponding o-quinone. frontiersin.orgnih.gov This redox couple (catechol/o-benzoquinone) serves as a highly efficient unit for storing and releasing electrons in an electrochemical cell. acs.org This process is the foundation for the high charge storage potential of catechol-based organic cathodes in batteries. acs.org

| Property | Description | Relevance to Energy Storage |

| Redox Activity | Reversible two-electron oxidation/reduction between catechol and o-quinone. frontiersin.org | Enables high capacity for electron storage and release. |

| Cation Chelation | Forms stable, yet reversible, complexes with various metal ions (e.g., Li⁺, Zn²⁺). rsc.orgmdpi.com | Allows for versatile use in different battery systems (monovalent and multivalent). |

| High Theoretical Capacity | Poly(vinyl catechol)-based nanoparticles show a theoretical capacity of 394 mAh/g. acs.org | Promises higher energy density compared to some traditional inorganic materials. |

This interactive table summarizes the key properties of catechol that make it a promising component for energy storage applications.

Organic electrodes offer a sustainable alternative to traditional inorganic materials used in batteries. acs.org Catechol-containing polymers are particularly promising for this application. The synthesis of these materials can involve the polymerization of protected monomers, such as dimethoxy styrene, followed by a deprotection step to yield the active poly(vinyl catechol). acs.org A similar pathway could utilize vinyl catechol acetate as the monomer, with subsequent hydrolysis to generate the final redox-active polymer.

Derivatization for Specialty Inks, Dyes, and Light Stabilizers

Catechol and its derivatives, including catechol acetate as a precursor, are valuable building blocks in the synthesis of specialty chemicals due to the reactivity of the aromatic ring and the versatile functionality of the hydroxyl groups. nih.govchemcess.com

The derivatization of catechol is central to creating a range of functional materials:

Specialty Inks: Catechol derivatives are used in the formulation of specialty inks. nih.gov For instance, printable hydrogel inks have been developed using catechol-functionalized polymers that form reversible networks through coordination with metal ions like Fe³⁺ or Al³⁺. nih.govbiorxiv.org These inks can be extruded and then rapidly stabilized post-printing via oxidation of the catechol units, which induces crosslinking. biorxiv.org The strong adhesive nature of the catechol moiety also allows the ink to bind effectively to various surfaces. biorxiv.org Furthermore, conductive inks for printed electrodes have been formulated with carbonaceous materials for the electrochemical determination of catechol, highlighting its relevance in printed electronics. mdpi.comresearchgate.net

Dyes: The catechol structure is a key component in various synthetic dyes. Researchers have synthesized novel pH-sensitive dyes based on indolizines that incorporate catechol groups. frontiersin.orgnih.gov These dyes exhibit distinct color changes in response to varying pH levels, making them useful as indicators. nih.gov The synthesis involves a one-pot reaction with a tetrahydroisoquinoline functionalized with unprotected catechol groups. nih.gov In other work, catechol derivatives have been used to synthesize rosamine dyes, which have applications in biotechnology and medical diagnostics. mdpi.com The ability of catechol-based ligands to form metal-organic gels, for example with Ni(II) acetate, has also been exploited for the adsorption of both anionic and cationic dyes from aqueous solutions. nih.gov

Light Stabilizers: Catechol is listed as a light stabilizer, a type of additive used to protect polymers from degradation caused by exposure to light. nih.gov Phenolic compounds, in general, can act as antioxidants and radical scavengers, which is a primary mechanism for light stabilization. They can inhibit photo-oxidation by neutralizing free radicals that are generated within the polymer matrix upon UV exposure. researchgate.net While specific research on catechol acetate as a light stabilizer is limited, its parent compound, catechol, can provide this protective function. nih.gov However, it is noted that interactions can occur between phenolic antioxidants and other types of stabilizers, such as hindered amine light stabilizers (HALS), which can sometimes lead to antagonistic effects. researchgate.net

| Application | Role of Catechol Moiety | Example of Derivatization/Use |

| Specialty Inks | Adhesive properties and ability to crosslink via metal coordination or oxidation. nih.govbiorxiv.org | Catechol-functionalized polyethylene (B3416737) glycol (PEG) crosslinked with metal ions to form printable hydrogels. nih.gov |

| Dyes | Chromophoric building block and pH-sensitive functional group. frontiersin.orgnih.gov | Synthesis of indolizine-based dyes that change color with pH. nih.gov |

| Light Stabilizers | Antioxidant and free-radical scavenging to prevent polymer photodegradation. nih.govresearchgate.net | General use as a phenolic antioxidant to protect materials from UV damage. nih.gov |

This interactive table provides an overview of the applications of catechol derivatives in specialty chemicals.

Biochemical Interactions and Biotransformation Pathways

Protein Interaction Mechanisms

The catechol moiety is highly reactive, particularly after oxidation, leading to significant interactions with biological macromolecules like proteins.

Catechols can be oxidized, either enzymatically by peroxidases or through autooxidation, to form highly reactive electrophilic intermediates known as ortho-quinones (o-quinones). These o-quinones are susceptible to nucleophilic attack from amino acid residues on proteins, leading to the formation of stable, covalent adducts. nih.govfrontiersin.org

The primary targets for this adduction are the nucleophilic side chains of cysteine and lysine (B10760008) residues. frontiersin.org The reaction, often a Michael-type addition, results in the permanent modification of the protein's structure and, consequently, its function. nih.govtandfonline.com This process of forming catechol-protein adducts has been implicated in various biological phenomena. nih.govbiorxiv.org For instance, the sclerotization (hardening) of insect cuticles involves the covalent bonding of quinone metabolites of N-acyldopamines with histidine residues in cuticular proteins. usda.gov In the context of N-acetylated catechols, such as N-acetyl-dopamine (NADA), the oxidized NADA quinone can react with protein nucleophiles, forming adducts at the β-carbon of the NADA side chain. usda.gov

Modulation of Protein Aggregation via Catechol Compounds

Catechol-containing compounds have been identified as a significant class of inhibitors against the protein aggregation associated with various amyloid diseases, such as Alzheimer's and Parkinson's disease. biorxiv.orgnih.gov The core catechol functional group is responsible for this anti-amyloid activity. nih.gov Studies comparing catechol to its non-catecholic analog, phenol (B47542), demonstrated that catechol possesses moderate but significant inhibitory effects on amylin amyloid formation, whereas phenol shows no such activity. biorxiv.orgnih.gov

The mechanism of inhibition can be multifaceted. Catechols can interact non-covalently with amyloidogenic proteins like α-Synuclein, leading to the formation of "off-pathway" oligomers that are incapable of forming larger, pathogenic fibrils. nih.govresearchgate.net Additionally, catechols can undergo oxidation to form highly reactive o-quinones. These quinones can then form covalent adducts with the amyloidogenic proteins, effectively blocking the aggregation process. mdpi.com For example, the catechol-type flavonoid taxifolin (B1681242) has been observed to suppress the elongation phase of Aβ42 aggregation by forming an o-quinone that covalently binds to lysine residues on the protein. mdpi.com This covalent modification alters the protein's structure and aggregation propensity. nih.gov

Research on various catechol derivatives has shown broad-spectrum activity against multiple amyloidogenic proteins, including amylin, tau, and amyloid-beta (Aβ). biorxiv.orgresearchgate.net This suggests that the catechol scaffold is a promising basis for developing therapeutic agents against protein aggregation diseases.

Redox State Influence on Inhibitory Activities

The inhibitory activity of catechol compounds against protein aggregation is critically dependent on their redox state. biorxiv.orgnih.gov The reduced (catechol) and oxidized (o-quinone) forms play distinct but complementary roles in modulating amyloid formation. The presence of oxygen facilitates the autoxidation of the catechol moiety to the corresponding o-quinone. nih.gov

This oxidation process is key to many of the observed inhibitory effects. The generated o-quinone is an electrophilic species that can react with nucleophilic residues on proteins, such as the amine groups of lysine or the thiol groups of cysteine, forming covalent adducts. mdpi.comresearchgate.net This covalent modification can remodel protein aggregates and direct them towards non-toxic, off-pathway configurations. nih.gov

Furthermore, the oxidation of catechols can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), as a byproduct. mdpi.com While ROS are often associated with cellular damage, in this context, they can also contribute to the modification and disruption of amyloid aggregates. Studies with catechol-chitosan films have demonstrated that the reduced form of the film can generate H₂O₂, which exhibits antimicrobial activity, highlighting the importance of the redox state in the biological function of catechols. frontiersin.org Systematic investigations under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions have confirmed that the redox state is a crucial determinant of the amyloid inhibitory activities for the broad class of catechol-containing compounds. nih.gov

Enzyme Model Systems and Catalytic Activity

Dicopper Catechol Oxidase Models

Catechol oxidase is a type 3 copper enzyme that catalyzes the oxidation of ortho-diphenols (catechols) to their corresponding o-quinones. nih.gov To understand this catalytic process at a molecular level, numerous synthetic dicopper(II) complexes have been developed as functional and structural models of the enzyme's active site. nih.govrsc.orgresearchgate.net